rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
“rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid” is a complex organic compound characterized by its bicyclic structure and the presence of a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” typically involves multiple steps, including the formation of the bicyclic ring system and the introduction of the carboxylic acid group. Common synthetic routes may include:
Cycloaddition Reactions: Formation of the bicyclic ring system through cycloaddition reactions.
Functional Group Transformations: Introduction of the carboxylic acid group via oxidation or other functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group or the bicyclic ring system.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or other derivatives.
Substitution: Substitution reactions may occur at various positions on the bicyclic ring or the methylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while reduction of the carboxylic acid group could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules, particularly those with bicyclic structures.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound may be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural features.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclic Carboxylic Acids: Compounds with similar bicyclic structures and carboxylic acid groups.
Phenyl Derivatives: Compounds with phenyl groups substituted at various positions.
Uniqueness
The uniqueness of “rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(1S,4R,5R)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-8-2-4-9(5-3-8)13-6-10(16-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)/t10-,11+,13-/m0/s1 |
InChI Key |
JYBQLORUIBXJPL-LOWVWBTDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2C(=O)O)OC3 |
Origin of Product |
United States |
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